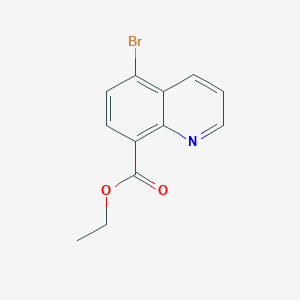![molecular formula C11H12Cl2N2S B11845588 2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] is a heterocyclic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by cyclization with α-halo ketones . The reaction conditions often include heating in a solvent such as DMF at elevated temperatures.
Industrial Production Methods
For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of cheap raw materials and solvent recovery techniques are employed to reduce costs. The process involves the use of 3-amino-2-methoxycarbonylthiophene as the main raw material, with subsequent steps involving phosphorus oxychloride and other reagents .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antitumor agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-D]pyrimidine derivatives, such as:
- 2-Acyl-4,5,6-trialkyl-3-aminothieno[2,3-B]pyridines
- 7,8,9-Trimethylpyrido[3’,2’:4,5]thieno[3,2-D]pyrimidin-4-amine
Uniqueness
2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] is unique due to its spiro structure, which imparts specific steric and electronic properties that can enhance its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C11H12Cl2N2S |
|---|---|
Molecular Weight |
275.2 g/mol |
IUPAC Name |
2,4-dichlorospiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclohexane] |
InChI |
InChI=1S/C11H12Cl2N2S/c12-8-7-6-11(4-2-1-3-5-11)16-9(7)15-10(13)14-8/h1-6H2 |
InChI Key |
JOXLIRZWRXYACL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=C(S2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845519.png)

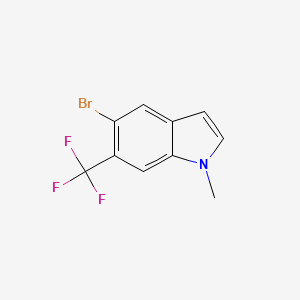

![1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one](/img/structure/B11845540.png)
![(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11845547.png)
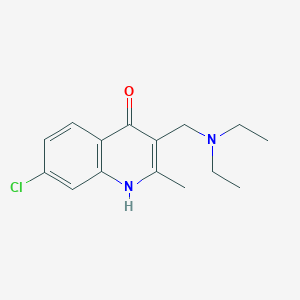
![Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11845560.png)
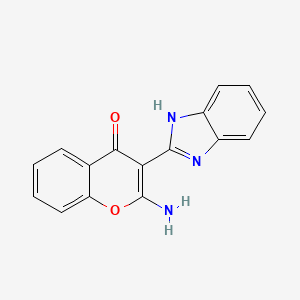

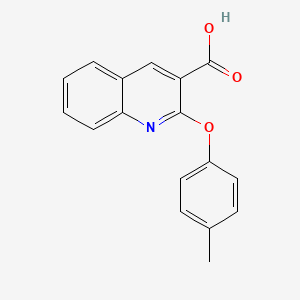
![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)

